(3-(4-Chlorophenyl)isoxazol-5-yl)methanol

Catalog No.
S779423
CAS No.
206055-90-5
M.F
C10H8ClNO2
M. Wt
209.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-(4-Chlorophenyl)isoxazol-5-yl)methanol

CAS Number

206055-90-5

Product Name

(3-(4-Chlorophenyl)isoxazol-5-yl)methanol

IUPAC Name

[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

InChI

InChI=1S/C10H8ClNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-5,13H,6H2

InChI Key

YJIXYDFXXAWEMH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NOC(=C2)CO)Cl

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)CO)Cl

(3-(4-Chlorophenyl)isoxazol-5-yl)methanol is a chemical compound characterized by the presence of a chlorophenyl group attached to an isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of research. The compound is recognized for its potential interactions with enzymes and proteins, influencing several biochemical pathways.

Currently, there's no documented research on the specific mechanism of action of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol. However, the presence of the isoxazole ring suggests potential for biological activity. Isoxazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anti-inflammatory effects []. Further research is needed to explore the potential biological activity of this specific compound.

Potential Research Areas

Based on the presence of the isoxazole ring, (3-(4-Chlorophenyl)isoxazol-5-yl)methanol could be explored in the following areas:

  • Antimicrobial activity: Isoxazoles are known to possess various biological activities, including antimicrobial . This compound's structure might warrant investigation for potential antibacterial or antifungal properties.
  • Enzyme inhibition: Certain isoxazole derivatives exhibit enzyme inhibitory properties . The specific structure of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol could be studied for its potential to interact with and inhibit specific enzymes.
  • Synthetic intermediate: The compound's functional groups might make it a valuable intermediate in the synthesis of more complex molecules with desired properties.
, including:

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
  • Reduction: The compound can be reduced to yield the corresponding amine.
  • Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate and chromium trioxide are commonly used for oxidation reactions.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents employed.
  • Nucleophiles for Substitution: Amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The reactions can yield various products, including:

  • Oxidation: 3-(4-Chlorophenyl)isoxazole-5-carboxylic acid.
  • Reduction: 3-(4-Chlorophenyl)isoxazol-5-yl)methanamine.
  • Substitution: Various substituted derivatives depending on the nucleophile used.

The biological activity of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol is notable for its potential anti-inflammatory and antimicrobial properties. The compound is believed to exert its anti-inflammatory effects by inhibiting cyclooxygenase enzymes, which are critical in the inflammatory response. Additionally, its antimicrobial activity may stem from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

The synthesis of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol typically involves several steps:

  • Formation of Intermediate: The reaction begins with 4-chlorobenzaldehyde reacting with hydroxylamine hydrochloride to produce 4-chlorobenzaldoxime.
  • Cyclization: This intermediate undergoes cyclization using acetic anhydride to yield 3-(4-chlorophenyl)isoxazole.
  • Reduction: Finally, the isoxazole derivative is reduced using a suitable reducing agent, such as sodium borohydride, to form (3-(4-Chlorophenyl)isoxazol-5-yl)methanol.

Industrial production methods mirror laboratory synthesis but are optimized for larger-scale production using continuous flow reactors and automated systems.

(3-(4-Chlorophenyl)isoxazol-5-yl)methanol has several applications across various fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
  • Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects.
  • Medicine: It is explored for therapeutic applications in drug development.
  • Industry: Utilized in developing new materials and as a precursor in various industrial processes .

Studies have shown that (3-(4-Chlorophenyl)isoxazol-5-yl)methanol interacts with specific molecular targets and pathways. Its effects are mediated through binding to enzymes or receptors, modulating their activity. Notably, it has been observed to influence cell signaling pathways involving mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular responses.

Several compounds share structural similarities with (3-(4-Chlorophenyl)isoxazol-5-yl)methanol:

  • (3-(3-Chlorophenyl)isoxazol-5-yl)methanol: Similar structure with chlorine at the meta position.
  • (3-(2-Chlorophenyl)isoxazol-5-yl)methanol: Contains chlorine at the ortho position.
  • (3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol: Features two chlorine atoms on the phenyl ring.

Uniqueness

The uniqueness of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol lies in the specific positioning of the chlorine atom on the phenyl ring, which significantly influences its chemical reactivity and biological activity compared to its analogs.

XLogP3

1.8

Wikipedia

[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanol

Dates

Modify: 2023-08-15

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